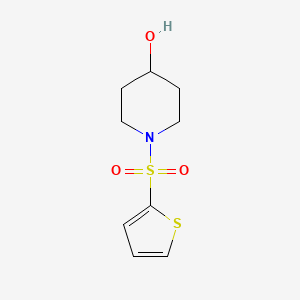

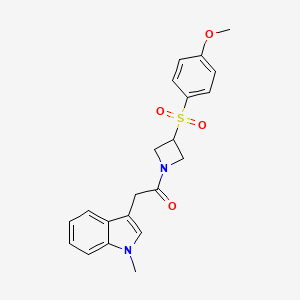

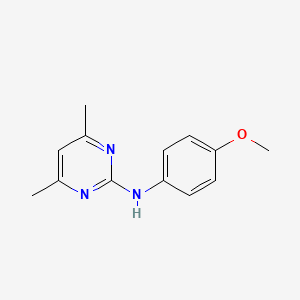

![molecular formula C17H16N4O6S B2510917 3-氨基甲酰基-2-(3-硝基苯甲酰胺基)-4,5-二氢噻吩并[2,3-c]吡啶-6(7H)-羧酸甲酯 CAS No. 886949-77-5](/img/structure/B2510917.png)

3-氨基甲酰基-2-(3-硝基苯甲酰胺基)-4,5-二氢噻吩并[2,3-c]吡啶-6(7H)-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a derivative of thienopyridine, which is a class of compounds that have been extensively studied for their potential pharmacological properties, including their role as calcium channel blockers . The thienopyridine derivatives are characterized by a fused thiophene and pyridine ring system, which can be modified at various positions to yield compounds with diverse biological activities.

Synthesis Analysis

The synthesis of related thienopyridine derivatives typically involves the formation of the core heterocyclic structure followed by functionalization at various positions on the ring system. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a related compound, starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford Schiff base compounds . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate nitrobenzamido substituent.

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a related compound, 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine, was determined by X-ray diffraction, revealing specific features of its molecular packing in the crystal . Similar structural analysis would be expected for the compound of interest to understand its conformation and potential intermolecular interactions.

Chemical Reactions Analysis

Thienopyridine derivatives can undergo various chemical reactions, including electrochemical oxidation. For example, the electrochemical oxidation of a dihydropyridine calcium blocker derivative resulted in the formation of several products, including pyridine and dimeric forms, through a mechanism involving one-electron oxidation followed by deprotonation and radical coupling . These types of reactions could provide insights into the reactivity and stability of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives, such as melting points, solubility, and spectroscopic characteristics, are crucial for understanding their behavior in different environments. For instance, the asymmetric synthesis of a chiral dihydropyridine derivative yielded a compound with a specific melting point and optical rotation, which were characterized by polarimetry and nuclear magnetic resonance spectroscopy . Similar analyses would be necessary for the compound to determine its physical state, purity, and stereochemistry.

科学研究应用

血管扩张剂和抗高血压活性

3-氨基甲酰基-2-(3-硝基苯甲酰胺基)-4,5-二氢噻吩并[2,3-c]吡啶-6(7H)-羧酸甲酯衍生物已被合成,并探索了它们在血管扩张剂和抗高血压活性方面的潜力。研究表明,该组中的某些化合物表现出有效的冠状动脉血管扩张剂和抗高血压活性,表明它们在心血管治疗中具有潜在用途 (Adachi 等,1988)。

稳定性和 HPLC 分析

使用高效液相色谱法 (HPLC) 研究了这些化合物的溶液稳定性。结果表明,这些溶液在特定条件下储存时最长可稳定一个月,突出了它们在制药应用中的潜力 (Kažoka 等,2007)。

合成和分子内环化

研究还集中于通过各种化学反应合成这些化合物,包括钯催化的偶联和分子内环化。这些方法促进了多种衍生物的产生,扩大了这些化合物在化学和药物研究中的潜在应用 (Calhelha & Queiroz,2010)。

对癌细胞系的抑制活性

3-氨基甲酰基-2-(3-硝基苯甲酰胺基)-4,5-二氢噻吩并[2,3-c]吡啶-6(7H)-羧酸甲酯的某些衍生物对特定的癌细胞系表现出有效的抑制活性,例如卵巢癌细胞系 IGROV1。这表明开发抗癌剂的潜在途径 (Al-huniti 等,2007)。

对白血病细胞的细胞毒性

进一步的研究评估了这些化合物对敏感和多药耐药白血病细胞的细胞毒性。一些化合物表现出显着的生长抑制活性,表明它们在开发白血病治疗中的潜在用途 (Al-Trawneh 等,2021)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 3-carbamoyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O6S/c1-27-17(24)20-6-5-11-12(8-20)28-16(13(11)14(18)22)19-15(23)9-3-2-4-10(7-9)21(25)26/h2-4,7H,5-6,8H2,1H3,(H2,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKCIPDHSCHDEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

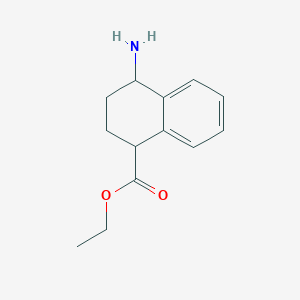

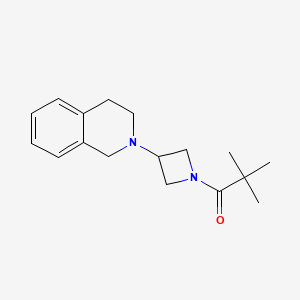

![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)

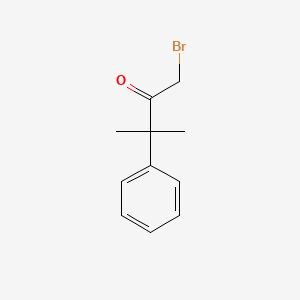

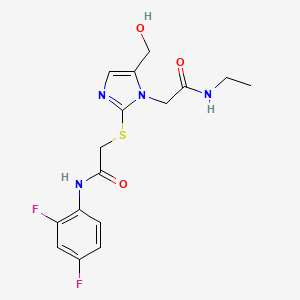

![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)

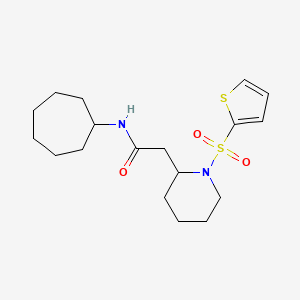

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2510852.png)

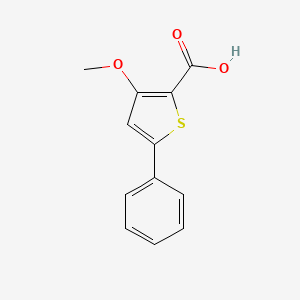

![methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate](/img/structure/B2510856.png)